4-Bromo-1-(4-fluorophenyl)pyrazole-3-carbaldehyde
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Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the functional group conversion of the aldehyde group to a nitrile and the formation of a tetrazole using sodium azide . Another method involves a simple and efficient route to pyrazole-based dihydrofuranones via a lactonization approach . The indium-mediated Barbier-type allylation reaction was followed by an in situ lactonization approach .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H
. Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . It has also been used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.06 . It is a solid at room temperature and should be stored in a dry place .Mechanism of Action
While the exact mechanism of action of this compound is not clear, it is known that pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The antagonism of transient receptor potential vanilloid subtype 1 (TRPV-1) seems to be optimized by the 3-chlorophenyl and 3-chloro-4-fluorophenyl substitutions .
Safety and Hazards
properties
IUPAC Name |
4-bromo-1-(4-fluorophenyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-9-5-14(13-10(9)6-15)8-3-1-7(12)2-4-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGUEJKYDQRRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C=O)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(4-fluorophenyl)pyrazole-3-carbaldehyde |
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